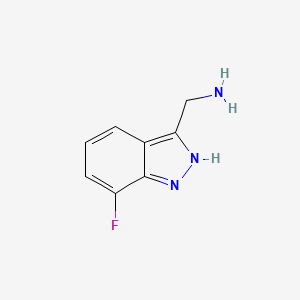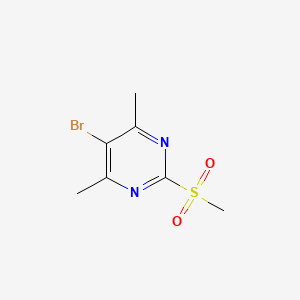
5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 4th and 6th positions, and a methylsulfonyl group at the 2nd position on the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to form 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate in the presence of tetrabutylammonium bromide produces the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to maximize yield and minimize waste. The use of dimethyl carbonate as a methylating agent and hydrogen peroxide as an oxidant are preferred due to their lower toxicity and environmental impact compared to traditional reagents like dimethyl sulfate and methyl iodide .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can undergo further oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed.
Aplicaciones Científicas De Investigación
5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of endothelin receptor antagonists, the compound binds to the endothelin-A receptor, inhibiting its activity and leading to vasodilation and reduced blood pressure . The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methylsulfonyl)pyrimidine: Lacks the methyl groups at the 4th and 6th positions.
Uniqueness
5-Bromo-4,6-dimethyl-2-(methylsulfonyl)pyrimidine is unique due to the combination of its bromine, methyl, and methylsulfonyl substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propiedades
Fórmula molecular |
C7H9BrN2O2S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
5-bromo-4,6-dimethyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-4-6(8)5(2)10-7(9-4)13(3,11)12/h1-3H3 |
Clave InChI |
FDSRRQIFFOPTCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)S(=O)(=O)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



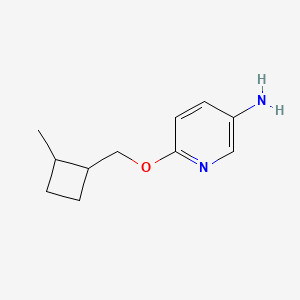
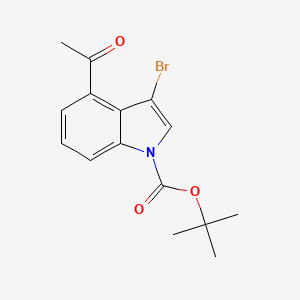

![3,7-Dimethylbenzo[d]isothiazole](/img/structure/B13011720.png)

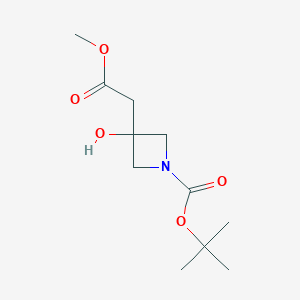
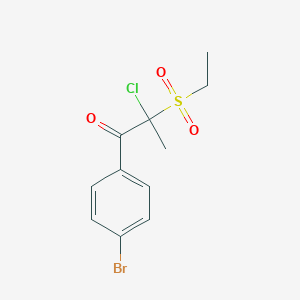
![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
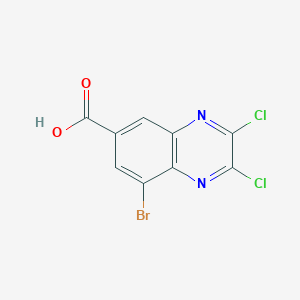
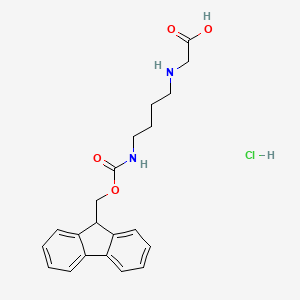
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
